2-Tert-butylcyclopropane-1-carbaldehyde 2-Tert-butylcyclopropane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 64940-62-1
VCID: VC5397943
InChI: InChI=1S/C8H14O/c1-8(2,3)7-4-6(7)5-9/h5-7H,4H2,1-3H3
SMILES: CC(C)(C)C1CC1C=O
Molecular Formula: C8H14O
Molecular Weight: 126.199

2-Tert-butylcyclopropane-1-carbaldehyde

CAS No.: 64940-62-1

Cat. No.: VC5397943

Molecular Formula: C8H14O

Molecular Weight: 126.199

* For research use only. Not for human or veterinary use.

2-Tert-butylcyclopropane-1-carbaldehyde - 64940-62-1

Specification

CAS No. 64940-62-1
Molecular Formula C8H14O
Molecular Weight 126.199
IUPAC Name 2-tert-butylcyclopropane-1-carbaldehyde
Standard InChI InChI=1S/C8H14O/c1-8(2,3)7-4-6(7)5-9/h5-7H,4H2,1-3H3
Standard InChI Key RGFYOHJJQNWMNP-UHFFFAOYSA-N
SMILES CC(C)(C)C1CC1C=O

Introduction

Chemical Identity and Structural Properties

2-Tert-butylcyclopropane-1-carbaldehyde belongs to the class of cyclopropane aldehydes, characterized by the formula C₈H₁₄O and a molecular weight of 126.199 g/mol. Its IUPAC name, 2-tert-butylcyclopropane-1-carbaldehyde, reflects the substitution pattern: a tert-butyl group at position 2 and an aldehyde moiety at position 1 of the cyclopropane ring. The compound’s SMILES representation, CC(C)(C)C1CC1C=O, and InChIKey, RGFYOHJJQNWMNP-UHFFFAOYSA-N, provide unambiguous identifiers for its stereochemical configuration.

Table 1: Key Molecular Properties

PropertyValue
CAS No.64940-62-1
Molecular FormulaC₈H₁₄O
Molecular Weight126.199 g/mol
IUPAC Name2-tert-butylcyclopropane-1-carbaldehyde
SMILESCC(C)(C)C1CC1C=O
InChIKeyRGFYOHJJQNWMNP-UHFFFAOYSA-N

The cyclopropane ring’s inherent angle strain (60° bond angles) and the electron-withdrawing aldehyde group create a reactive framework prone to ring-opening reactions and nucleophilic additions. The tert-butyl group introduces steric hindrance, influencing regioselectivity in subsequent transformations.

Synthesis Methodologies

MethodYield (%)Key AdvantagesLimitations
Simmons-Smith + Oxidation45–60High stereocontrolSensitive to steric hindrance
Metal-Catalyzed Cyclopropanation30–50Tunable catalystsRequires specialized ligands

Reactivity and Functional Applications

The aldehyde group in 2-tert-butylcyclopropane-1-carbaldehyde participates in diverse reactions, while the cyclopropane ring offers opportunities for strain-driven transformations:

Nucleophilic Additions

The aldehyde undergoes Grignard reactions, hydride reductions, and condensations (e.g., Wittig reactions) to yield secondary alcohols, amines, or α,β-unsaturated carbonyl compounds. For example, reaction with methylmagnesium bromide produces 2-tert-butylcyclopropane-1-methanol, a potential chiral building block.

Cyclopropane Ring-Opening

Under acidic or thermal conditions, the cyclopropane ring may undergo cleavage. Treatment with HBr generates a bromoalkane derivative, while photolysis can lead to diradical intermediates useful in polymerization initiators.

Biomedical Applications

Though direct studies on 2-tert-butylcyclopropane-1-carbaldehyde are scarce, structurally related cyclopropane derivatives exhibit biofilm-dispersing activity. For instance, 2-heptylcyclopropane-1-carboxylic acid disperses Staphylococcus aureus biofilms by 100% at 125 μg/ml, suggesting that the carbaldehyde analog could synergize with antibiotics in infection control .

Comparative Analysis with Related Compounds

Table 3: Functional Group Impact on Properties

CompoundFunctional GroupMolecular Weight (g/mol)Key Application
2-Tert-butylcyclopropane-1-carbaldehydeAldehyde126.199Organic synthesis intermediate
2-Tert-butylcyclopropane-1-carboxylic acidCarboxylic acid142.20Pharmaceutical precursors
Ethyl 2-tert-butylcyclopropane-1-carboxylateEster156.22Polymer additives

The aldehyde’s lower molecular weight and higher reactivity distinguish it from ester or carboxylic acid derivatives, making it preferable for rapid functionalization in multistep syntheses.

Future Research Directions

  • Mechanistic Studies: Elucidate the carbaldehyde’s role in catalytic cycles, particularly in asymmetric synthesis.

  • Biomedical Screening: Evaluate biofilm dispersion and antimicrobial synergy using in vitro models akin to those applied to 2-heptylcyclopropane-1-carboxylic acid .

  • Materials Science: Explore its utility in metal-organic frameworks (MOFs) or as a ligand in transition-metal complexes.

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